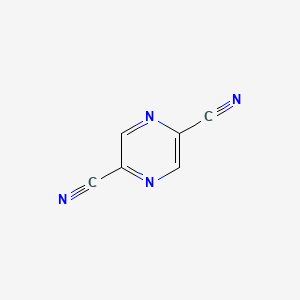

Pyrazine-2,5-dicarbonitrile

Descripción general

Descripción

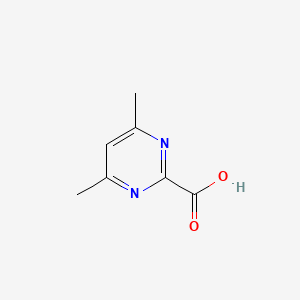

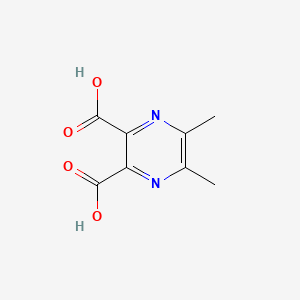

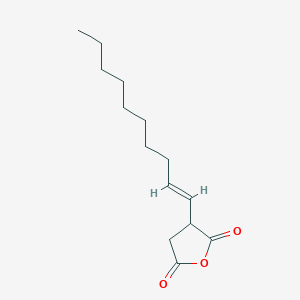

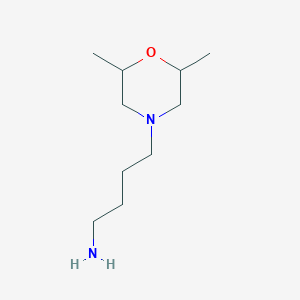

Pyrazine-2,5-dicarbonitrile is a heterocyclic six-membered aromatic compound bearing nitrogen atoms at para positions . It’s an organic photoredox catalyst used in a variety of visible-light mediated transformations .

Synthesis Analysis

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A series of new pyrazinamide analogues have been prepared by reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile .Molecular Structure Analysis

The molecular structure of this compound is consistent with non-planar geometry, with the cyclohexyl groups oriented orthogonally against the pyrazine ring and the phenyl rings twisted around 40° for pyrazine .Chemical Reactions Analysis

Dicyanopyrazines are proven to be powerful photoredox catalysts with a push-pull arrangement that allows facile property tuning by interchanging a particular part of the D-A system . The photoredox catalytic activities of the target catalysts were examined in a benchmark cross-dehydrogenative coupling and novel and challenging annulation reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 130.11 .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Pyrazine-2,5-dicarbonitrile derivatives have shown significant antimycobacterial activity. A study by Zítko et al. (2012) synthesized a series of N-substituted 3-aminopyrazine-2,5-dicarbonitriles, which exhibited noteworthy activity against Mycobacterium tuberculosis and other Mycobacterium species. The study highlighted basic structure-activity relationships and compared calculated and experimentally determined lipophilicity parameters within the series (Zítko et al., 2012).

Synthesis and Structural Analysis

The synthesis and crystal structure of various this compound derivatives have been explored. Mørkved et al. (2007) investigated 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, confirming its structure through X-ray diffraction and analyzing its donor-acceptor arrangement in uniform parallel stacks (Mørkved et al., 2007).

Antibacterial and Antifungal Properties

Al‐Azmi and John (2022) studied 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles synthesized by reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides and diaminomaleonitrile. The study evaluated the antibacterial and antifungal activities of these compounds in addition to their UV and fluorescence properties (Al‐Azmi & John, 2022).

Potential as Herbicides and Pesticides

Research by Üngören et al. (2013) on the reaction of furan-2,3-diones with S-methylisothiosemicarbazide hydroiodide and diaminomaleonitrile led to the formation of pyrazine-2,3-dicarbonitrile derivatives. These compounds were identified as potential herbicides and pesticides, expanding the potential applications of this compound in agriculture (Üngören et al., 2013).

Photodegradation Studies

In a study by Hashimoto et al. (1991), amorphous poly(2,5-distyrylpyrazine) film, containing pyrazine rings, was photodegraded in the presence of oxygen, leading to the cleavage of the pyrazine rings. This study provides insights into the photostability and degradation pathways of pyrazine-based materials (Hashimoto et al., 1991).

Construction of Coordination Polymers

The work by Suenaga et al. (2000) on silver(I) complexes of pyrazine-2,3-dicarbonitrile and this compound demonstrated the construction of two- and three-dimensional frameworks of silver(I) ions bridged by dicyanopyrazine derivatives. This study highlights the potential of pyrazine derivatives in constructing complex molecular architectures (Suenaga et al., 2000).

Safety and Hazards

Direcciones Futuras

Pyrrolopyrazine derivatives, including Pyrazine-2,5-dicarbonitrile, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mecanismo De Acción

Target of Action

Pyrazine-2,5-dicarbonitrile is a highly electron-deficient building block . It is known to be a powerful photoredox catalyst , which means it can undergo single electron transfer (SET) either from or to the catalyst/substrate . This makes it a key player in various visible-light mediated transformations .

Mode of Action

The mode of action of this compound is primarily through its role as a photoredox catalyst . It has a push-pull arrangement that allows facile property tuning by interchanging a particular part of the D-A system . This means it can modulate the intermolecular interactions and improve the molecular packing, which is beneficial for charge generation, transport, and collection .

Biochemical Pathways

It is known that the compound plays a significant role in various organic transformations, including oxidations, reductions, c-c, c-s, c-n, c-o, and c-p bond formation, as well as in cycloaddition reactions .

Pharmacokinetics

It is known that the compound has a simple structure and can be synthesized via a straightforward process , which may suggest good bioavailability.

Result of Action

The result of this compound’s action is primarily seen in its ability to boost the efficiency of organic solar cells (OSCs). For instance, it has been shown to significantly increase the power conversion efficiencies (PCEs) of OSCs . In one study, the PCE of a PTQ10/m-BTP-PhC6-based device was boosted from 18.73% to 19.67% via a CNPz additive strategy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its use as a solid additive in the active layer of OSCs is recognized as an effective strategy to optimize the nanoscale morphology and enhance efficiency . .

Análisis Bioquímico

Biochemical Properties

Pyrazine-2,5-dicarbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s active site and inhibit its activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it can interfere with cell signaling pathways by binding to specific receptors or signaling molecules, thereby altering the downstream effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic pathways and gene expression .

Propiedades

IUPAC Name |

pyrazine-2,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOPXXDHVVCVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564485 | |

| Record name | Pyrazine-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31722-48-2 | |

| Record name | Pyrazine-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)

![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)